Cas no 873685-07-5 (1,2-Benzenediamine, N,N'-bis[(1R)-1-phenylethyl]-)
![1,2-Benzenediamine, N,N'-bis[(1R)-1-phenylethyl]- structure](https://nl.kuujia.com/scimg/cas/873685-07-5x500.png)
873685-07-5 structure
Productnaam:1,2-Benzenediamine, N,N'-bis[(1R)-1-phenylethyl]-
1,2-Benzenediamine, N,N'-bis[(1R)-1-phenylethyl]- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,2-Benzenediamine, N,N'-bis[(1R)-1-phenylethyl]-
- 873685-07-5
- DTXSID301236243
- N1,N2-Bis[(1R)-1-phenylethyl]-1,2-benzenediamine
-
- Inchi: InChI=1S/C22H24N2/c1-17(19-11-5-3-6-12-19)23-21-15-9-10-16-22(21)24-18(2)20-13-7-4-8-14-20/h3-18,23-24H,1-2H3/t17-,18-/m1/s1
- InChI-sleutel: NSYLLZSQFNSKDN-QZTJIDSGSA-N
- LACHT: CC(C1=CC=CC=C1)NC2=CC=CC=C2NC(C)C3=CC=CC=C3
Berekende eigenschappen
- Exacte massa: 316.193948774Da
- Monoisotopische massa: 316.193948774Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 24
- Aantal draaibare bindingen: 6
- Complexiteit: 310
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 2
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5.7
- Topologisch pooloppervlak: 24.1Ų
1,2-Benzenediamine, N,N'-bis[(1R)-1-phenylethyl]- Gerelateerde literatuur
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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5. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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